Superior Cytotoxicity Over Parent Berbamine: Quantitative Advantage of Novel Derivatives in Lymphoma
Novel semisynthetic derivatives of berbamine, such as compound 4b, exhibit significantly enhanced cytotoxicity compared to the parent compound (berbamine) against the lymphoma-associated cell line H9 [1][2]. This quantitative improvement provides a strong rationale for exploring these specific derivatives for therapeutic development, while the parent compound (berbamine dihydrochloride) remains the essential and well-characterized reference point [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.36 μM |
| Comparator Or Baseline | Berbamine (parent compound) - 4.0 μM |
| Quantified Difference | Approximately 11.1-fold more potent |
| Conditions | Human T-cell lymphoma cell line H9 in vitro |
Why This Matters
This quantitative comparison validates that specific structural modifications around the berbamine scaffold can dramatically increase potency, guiding procurement toward the most active leads while affirming the foundational role of the well-characterized parent molecule.
- [1] An, J., et al. (2021). Synthesis and antitumor activity in vitro of novel berbamine derivatives. Journal of Asian Natural Products Research. (Note: Full citation details unavailable from snippet). View Source
- [2] Lujan, B., et al. (2025). Semisynthesis of bersavine and berbamine derivatives that target the CaMKIIγ:cMyc axis for lymphoma therapy. Organic & Biomolecular Chemistry, 23, 4403-4408. View Source
